molecular formula C11H14ClNO3 B1305283 Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- CAS No. 80364-71-2

Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-

Cat. No. B1305283
CAS RN: 80364-71-2
M. Wt: 243.68 g/mol
InChI Key: FDTHPPDALZURBA-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- (C8H11ClN2O2) is an organic compound belonging to the family of amides. It is a colorless, crystalline solid with a melting point of 99-101°C and a boiling point of 189-191°C. Acetamide is soluble in water, ethanol, and acetone. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of polymers, dyes, and surfactants.

Scientific Research Applications

Structural Analysis and Properties

Several studies have examined the structural characteristics and properties of chloroacetamide derivatives, highlighting their significance in the field of crystallography and material science. For instance, Gowda et al. (2007) conducted a detailed analysis of the molecular structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide, showcasing the syn conformation of the N—H bond in relation to the ortho methyl group and the formation of chains through intermolecular N—H⋯O hydrogen bonds (Gowda, Foro, & Fuess, 2007). Similarly, another study by Gowda et al. (2007) on 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide described the syn conformation of the N—H bond and its implications for molecular packing and interaction (Gowda, Svoboda, Foro, Paulus, & Fuess, 2007).

Potential Pesticide Intermediates

Research into N-derivatives of chloroacetamide compounds has also indicated their potential applications as intermediates in the development of new pesticides. Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by X-ray powder diffraction, suggesting their utility in creating effective agrochemicals (Olszewska, Tarasiuk, & Pikus, 2011).

Metabolism and Environmental Impact

Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into the environmental and health impacts of these chemicals. The study suggests a complex metabolic activation pathway leading to potential carcinogenic effects, highlighting the importance of understanding the biochemical interactions of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Characterization of Intermediates

The synthesis and characterization of various chloroacetamide derivatives have been subjects of significant interest, with research focusing on optimizing the processes for obtaining these compounds with high purity and yield. For example, the work by Drabina et al. (2009) on the commercial synthesis error and its resolution through the characterization of 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole demonstrates the challenges and solutions in the synthesis of complex organic intermediates (Drabina, Panov, Sedlák, Růžička, Kopřivová, & Ventura, 2009).

properties

IUPAC Name

2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTHPPDALZURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230273
Record name Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80364-71-2
Record name Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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